molecular formula C18H15NO5 B2852721 (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 858767-32-5

(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No.: B2852721
CAS No.: 858767-32-5
M. Wt: 325.32
InChI Key: CJNQQXREWJVCAU-PXNMLYILSA-N
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Description

“(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide” is an aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 2-methoxybenzylidene group at the C2 position and an acetamide-linked oxygen moiety at C4. Aurones, a subclass of flavonoids, are known for their planar, conjugated systems, which enable interactions with biological targets such as tubulin. The (Z)-stereochemistry of the benzylidene double bond is critical for maintaining structural rigidity and optimizing binding to the colchicine site on tubulin, a mechanism associated with antiproliferative activity in cancer cells .

Properties

IUPAC Name

2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-14-5-3-2-4-11(14)8-16-18(21)13-7-6-12(9-15(13)24-16)23-10-17(19)20/h2-9H,10H2,1H3,(H2,19,20)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNQQXREWJVCAU-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.

1. Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
  • Molecular Formula : C19H17NO5
  • Molecular Weight : 339.347 g/mol
PropertyValue
Molecular FormulaC19H17NO5
Molecular Weight339.347 g/mol
PurityTypically ≥95%

2. Synthesis

The synthesis of (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves several steps:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Methoxybenzylidene Group : A condensation reaction between 2-methoxybenzaldehyde and the benzofuran derivative is performed.
  • Formation of the Acetamide Moiety : This is usually accomplished through an amide coupling reaction.

Benzofuran derivatives, including this compound, are known to exert their biological effects through interactions with various molecular targets such as enzymes and receptors. The specific mechanism may involve:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptor sites can alter signal transduction pathways.

3.2 Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting a potential application in treating infections.

3.3 Anticancer Potential

Several studies have highlighted the anticancer properties of benzofuran derivatives. For example, compounds structurally related to (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study published in Oriental Journal of Chemistry demonstrated that benzofuran derivatives exhibited notable antimicrobial activity against a range of pathogens, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Study 2: Anticancer Activity

In a study focused on benzofuran derivatives' anticancer effects, it was found that specific modifications to the benzofuran core enhanced cytotoxicity against breast cancer cells (MCF-7). The study reported IC50 values indicating potent activity compared to standard chemotherapeutics .

5. Comparative Analysis with Similar Compounds

To understand the unique properties of (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide, a comparison with similar compounds can be insightful.

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
(Z)-2-(4-methoxybenzylidene)-7-methyl-benzofuran derivativeModerateHigh
(Z)-methyl 2-(benzylidene)-3-oxo-benzofuran derivativeLowModerate
(Z)-4-methoxybenzylidene-benzofuran derivativeHighVery High

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related aurone derivatives, focusing on substituent effects, bioactivity, and mechanistic insights:

Table 1: Comparative Analysis of Aurone Derivatives

Compound Name & ID Key Substituents IC50 (Cancer Cell Lines) Tubulin Binding Site In Vivo Efficacy Toxicity Profile References
(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide 2-methoxybenzylidene, C6-acetamide Not reported Presumed colchicine Not tested Not reported
(Z)-2-((2-((1-ethyl-5-methoxyindol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a) 1-ethyl-5-methoxyindole, C6-acetonitrile <100 nM (PC-3 prostate) Colchicine Yes (zebrafish/xenograft) Low (no hERG inhibition)
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) Pyridin-4-yl, 2,6-dichlorobenzyl <100 nM (leukemia) Colchicine Yes (zebrafish) Selective for cancer cells
(Z)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (7a) Pyrazole, diethylcarbamate Not reported Not studied Not tested Improved solubility
Methyl (Z)-2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-fluorobenzylidene, methyl ester Not reported Not studied Not tested Enhanced lipophilicity

Key Findings

Substituent Impact on Potency :

  • Methoxy Groups : The 2-methoxybenzylidene group in the target compound may enhance tubulin binding through hydrophobic interactions, as seen in 5a (1-ethyl-5-methoxyindole substituent), which achieves sub-100 nM IC50 values in prostate cancer models .
  • Heterocyclic Moieties : Compounds like 5b (pyridin-4-yl) and 5a (indole) demonstrate that electron-rich aromatic systems improve colchicine-site binding and selectivity. The dichlorobenzyl group in 5b further enhances potency in leukemia models .

Functional Group Effects: Acetamide vs. However, acetonitrile in 5a correlates with low toxicity and in vivo efficacy . Carbamates and Esters: Derivatives like 7a (diethylcarbamate) prioritize solubility, while methyl esters () balance lipophilicity and metabolic stability .

Mechanistic Insights :

  • Tubulin Polymerization Inhibition : 5a and 5b disrupt microtubule dynamics via colchicine-site binding, validated by molecular docking and LC-ESI-MS studies . The target compound’s structural alignment with these analogs implies a shared mechanism.
  • Cell Cycle Arrest : Aurones like 5a induce G2/M phase arrest, a hallmark of tubulin-targeting agents, suggesting similar behavior for the acetamide derivative .

The target compound’s lack of in vivo data represents a critical gap for future studies.

Structural and Functional Limitations

  • Data Gaps : The target compound’s IC50, toxicity, and pharmacokinetic parameters (e.g., bioavailability, half-life) are unreported, limiting direct comparisons.
  • Stereochemical Specificity : The (Z)-configuration is essential for activity, as (E)-isomers typically show reduced potency due to disrupted planarity .

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